molecular formula C15H14O2 B065489 1-(4'-Methoxy-biphenyl-3-yl)-ethanone CAS No. 182169-63-7

1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Cat. No.: B065489
CAS No.: 182169-63-7
M. Wt: 226.27 g/mol
InChI Key: KDQCXCHDEAQCRJ-UHFFFAOYSA-N
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Description

1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H14O2. It is a biphenyl derivative where a methoxy group is attached to one of the phenyl rings, and an ethanone group is attached to the other. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4’-methoxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .

Industrial Production Methods: Industrial production of 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: NaOH, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved are still under investigation, but studies suggest that it may inhibit certain signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQCXCHDEAQCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408362
Record name 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182169-63-7
Record name 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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